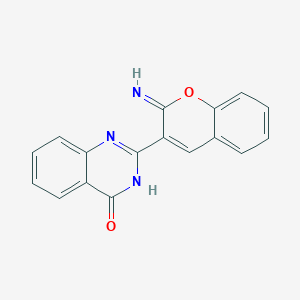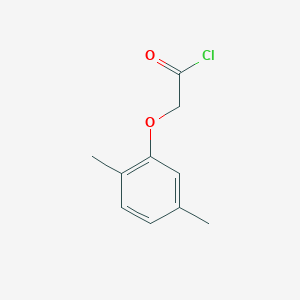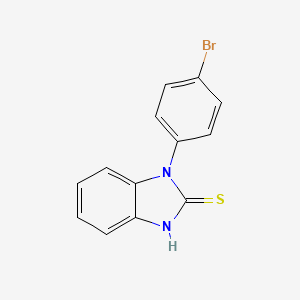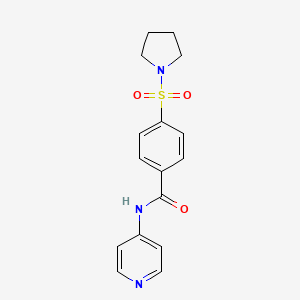![molecular formula C15H20O B2393671 [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-48-9](/img/structure/B2393671.png)
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[111]pentanyl]methanol is a complex organic compound characterized by its unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction involving a suitable diene and a strained alkene.
Introduction of the 3,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the bicyclo[1.1.1]pentane core is alkylated with a 3,5-dimethylbenzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the Friedel-Crafts alkylation.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, where the hydroxyl group is reduced to a methyl group using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the methyl derivative.
Substitution: Formation of nitro or bromo derivatives.
科学研究应用
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties.
作用机制
The mechanism of action of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The bicyclo[1.1.1]pentane core provides rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]ketone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol allows for unique hydrogen bonding interactions, which can influence its reactivity and binding properties compared to its analogs.
属性
IUPAC Name |
[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-16/h3-5,16H,6-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSUTCHCQSODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)

![2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide](/img/structure/B2393599.png)
![6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2393600.png)


![(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B2393603.png)

![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2393605.png)
![1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid](/img/structure/B2393606.png)


